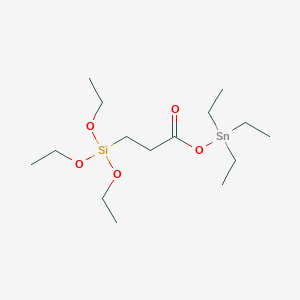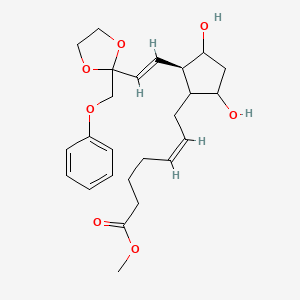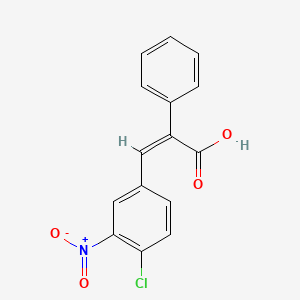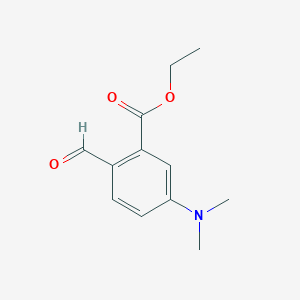![molecular formula C16H20Cl2O B14622927 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 57053-78-8](/img/structure/B14622927.png)
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is a chemical compound characterized by its unique structure, which includes a dichlorinated hepta-dienyl group attached to an ethylbenzene moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene typically involves the reaction of 7,7-dichloro-3-methylhepta-2,6-dien-1-ol with 4-ethylphenol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dichlorinated group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-3-methylbenzene
- 5-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-2H-1,3-benzodioxole
Uniqueness
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is unique due to its specific structural features, such as the position of the ethyl group and the dichlorinated hepta-dienyl moiety
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57053-78-8 |
|---|---|
Molecular Formula |
C16H20Cl2O |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1-(7,7-dichloro-3-methylhepta-2,6-dienoxy)-4-ethylbenzene |
InChI |
InChI=1S/C16H20Cl2O/c1-3-14-7-9-15(10-8-14)19-12-11-13(2)5-4-6-16(17)18/h6-11H,3-5,12H2,1-2H3 |
InChI Key |
XBXWOIBGILYCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC=C(C)CCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)



